molecular formula C16H24N2O4S B5070289 N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide

N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide

Cat. No.: B5070289
M. Wt: 340.4 g/mol
InChI Key: YHQRFZYYLWCHQU-UHFFFAOYSA-N
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Description

N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide: is an organic compound that features a cyclohexylsulfamoyl group attached to a methoxyphenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenol, undergoes a sulfonation reaction with cyclohexylsulfonyl chloride in the presence of a base such as pyridine to form 5-(cyclohexylsulfamoyl)-2-methoxyphenol.

    Amidation Reaction: The intermediate is then reacted with propanoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The propanamide moiety can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

    N-[5-(cyclohexylsulfamoyl)-2-hydroxyphenyl]propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[5-(cyclohexylsulfamoyl)-2-chlorophenyl]propanamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness: N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyclohexylsulfamoyl and methoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-16(19)17-14-11-13(9-10-15(14)22-2)23(20,21)18-12-7-5-4-6-8-12/h9-12,18H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQRFZYYLWCHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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